
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as ITA, is a chemical compound that has been studied for its potential use in scientific research. ITA has been found to have various biochemical and physiological effects, making it a promising compound for future research.
Mecanismo De Acción
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β). These enzymes play a role in various cellular processes, including cell growth and division, and their inhibition by (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to inhibit the production of certain cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several advantages for use in lab experiments, including its high purity and stability. However, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to have low solubility in water, which can also limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide. One direction is the further study of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide's anti-cancer properties, particularly in vivo studies. Additionally, the potential use of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide in the treatment of inflammatory diseases, such as rheumatoid arthritis, could also be further explored. Finally, the development of more efficient synthesis and purification methods for (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide could also be a focus of future research.
Métodos De Síntesis
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the reaction of 4-iodoaniline with thioamide, followed by the reaction with 2-bromo-5-nitrothiophene, and finally the reaction with acryloyl chloride. The resulting compound is then purified through various methods to obtain the final product.
Aplicaciones Científicas De Investigación
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been studied for its potential use in scientific research, particularly in the field of cancer research. (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(E)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O3S2/c17-11-3-1-10(2-4-11)13-9-24-16(18-13)19-14(21)7-5-12-6-8-15(25-12)20(22)23/h1-9H,(H,18,19,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMKDKNUIITBRZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethenylsulfonyl-N-(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B2661400.png)
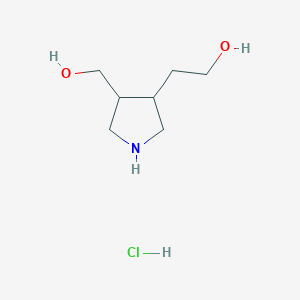
![3-[[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2661403.png)
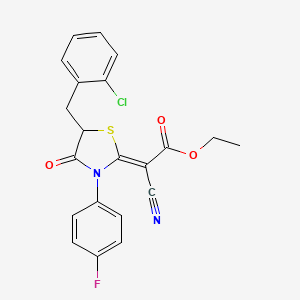
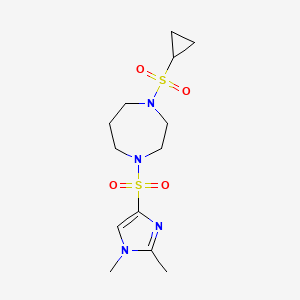
![3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2661406.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-isopropylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2661409.png)
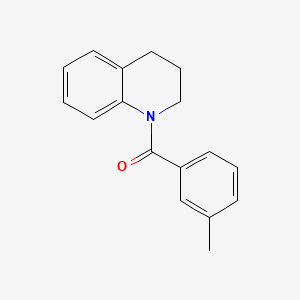
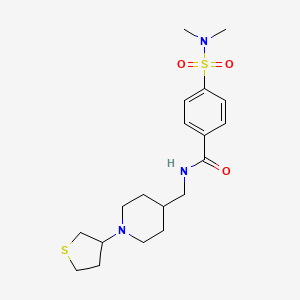
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)
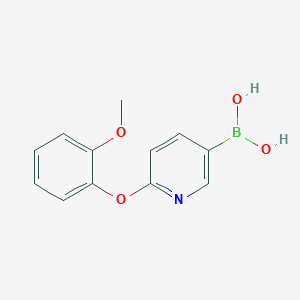

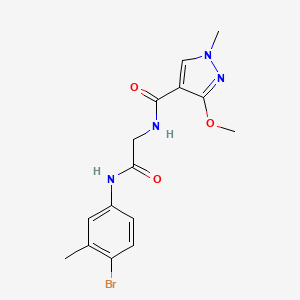
![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)